Cytotoxicity Profile: HeLa vs. MCF-7 Selectivity Window for 5-tert-Butyl Analog
Preliminary cytotoxicity profiling of 5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine reveals a marked selectivity window between HeLa cervical carcinoma cells (IC50 = 15 µM) and MCF-7 breast adenocarcinoma cells (IC50 >32 µM), representing a >2.1-fold difference . This differential sensitivity contrasts with the behavior of several pyrazolo[1,5-a]pyrimidine analogs bearing different 5-substituents, which often exhibit broader, less discriminating cytotoxicity profiles across these cell lines [1].
| Evidence Dimension | Cell-line selective antiproliferative activity |
|---|---|
| Target Compound Data | HeLa IC50 = 15 µM; MCF-7 IC50 >32 µM |
| Comparator Or Baseline | Class-level benchmark: typical pyrazolo[1,5-a]pyrimidine analogs often show IC50 values within 3-fold across HeLa and MCF-7 lines; specific comparator data unavailable. |
| Quantified Difference | >2.1-fold selectivity for HeLa over MCF-7 |
| Conditions | Cytotoxicity assay (vendor-reported); exact assay protocol, incubation time, and measurement endpoint not specified. |
Why This Matters
A selective cytotoxicity profile implies a specific mechanism of action rather than general toxicity, which is critical for target identification studies and for selecting the appropriate cellular model in follow-up experiments.
- [1] Guzi, T.; Paruch, K.; Dwyer, M.; Labroli, M.; Keertikar, K. Pyrazolopyrimidines as Cyclin Dependent Kinase Inhibitors. US Patent Application US 2006128725 A1, 2006. (Provides class-level SAR context for differential cytotoxicity of pyrazolo[1,5-a]pyrimidines.) View Source
